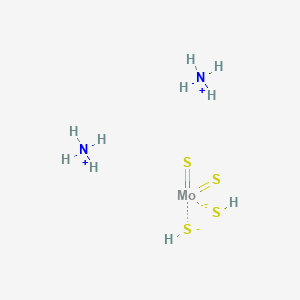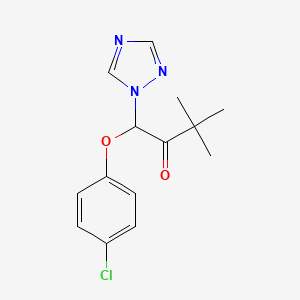
Triadimefon
Vue d'ensemble
Description
Triadimefon is a fungicide used in agriculture to control various fungal diseases . It is a colorless to pale yellow crystalline solid with a slight odor . As a seed treatment, it is used on barley, corn, cotton, oats, rye, sorghum, and wheat .
Synthesis Analysis
A synthesis method of this compound has been described in a patent . The method involves the addition of compound 11-3 (18.4g, 40mmol), salt of wormwood (33g, 240mmol), water (100mL), Virahol (10mL), and heating the reaction solution overnight at reflux in a 250mL reaction flask .Molecular Structure Analysis
The molecular formula of this compound is C14H16ClN3O2 . Two Cu (II) complexes of this compound have been synthesized and their structures were determined by single crystal X-ray diffraction (XRD) .Chemical Reactions Analysis
This compound is degraded by many factors . Stereoselectivity was found during biotic degradation and metabolism of this compound . A this compound-degrading bacterial strain TY18 was isolated from a long-term polluted site and was identified as Enterobacter hormaechei .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow crystalline solid with a slight odor . Its molecular weight is 293.75 g/mol .Applications De Recherche Scientifique
Fongicide en agriculture
Le triadimefon est un type de fongicide systémique triazole qui a été largement utilisé pour lutter contre diverses maladies fongiques . Il a été largement utilisé dans le blé, le maïs, les fruits, les légumes, les fleurs et d'autres cultures pour lutter contre la rouille, l'oïdium et réguler la croissance des plantes .
Impact sur l'environnement aquatique
Le this compound a été trouvé largement présent dans les eaux de surface, avec des taux de détection élevés . Une étude de surveillance des pesticides dans le lac Amvrakia (Grèce occidentale) a révélé qu'après avoir changé le type d'utilisation des terres agricoles, la concentration maximale de this compound était de 0,0371 μg/L .
Dégradation et métabolisme
La dégradation abiotique du this compound est affectée par de nombreux facteurs. La stéréosélectivité a été observée lors de la dégradation biotique et du métabolisme du this compound . Différents énantiomères peuvent provoquer divers effets néfastes, ce qui complique l'évaluation et nécessite des considérations spécifiques aux énantiomères .
Toxicité et risque écologique
L'exposition au this compound peut affecter les organismes en provoquant de multiples effets toxiques sur la thyroïde, l'appareil reproducteur, le foie, le système nerveux ainsi que la cancérogénicité et la tératogénicité . Il peut également agir en synergie avec d'autres pesticides .
Biodégradation
Une souche bactérienne dégradant le this compound, TY18, a été isolée d'un site pollué de longue date et a été identifiée comme étant Enterobacter hormaechei . La souche TY18 pouvait bien pousser dans un milieu salin carboné avec le this compound comme seule source d'azote et pouvait dégrader efficacement le this compound .
Analyse du transcriptome
Sous stress this compound, un total de 430 gènes différentiellement exprimés (DEG), dont 197 régulés à la hausse et 233 régulés à la baisse, ont été identifiés dans la souche TY18 en utilisant le séquençage du transcriptome (ARN-Seq) . Les DEG codant pour l'activité monooxygénase et hydrolase agissant sur le carbone-azote étaient fortement régulés à la hausse, pourraient être principalement responsables du métabolisme du this compound .
Mécanisme D'action
Target of Action
Triadimefon, a triazole fungicide, primarily targets the Cyp51 gene in fungi . This gene is responsible for the conversion of lanosterol to ergosterol, a crucial component of fungal cell walls . By inhibiting this process, this compound disrupts the integrity of the fungal cell wall, leading to the death of the fungus .
Mode of Action
This compound acts as a systemic fungicide by blocking fungal ergosterol biosynthesis . It inhibits the demethylation process in the biosynthesis of ergosterol . This inhibition disrupts the production of ergosterol, leading to faulty fungal cell wall synthesis . As a result, the growth and proliferation of the fungus are hindered .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway in fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption leads to increased membrane permeability and eventual cell death . This compound’s inhibition of the Cyp51 gene prevents the conversion of lanosterol to ergosterol, disrupting this crucial pathway .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that affect its bioavailability. It is known to be stable under acidic conditions . A physiologically based pharmacokinetic (PBPK) model developed for this compound and its primary metabolite, triadimenol, showed that this compound is metabolized more quickly than its enantiomer . This stereoselective metabolism could influence the bioavailability and toxicity of this compound .
Result of Action
The action of this compound results in multiple toxic effects on organisms. Exposure to this compound can cause adverse effects on the thyroid, reproductive system, liver, and nervous system, as well as carcinogenicity and teratogenicity . It can also act synergistically with other pesticides . These effects are considered to be the main characteristics of the toxic effects of this compound .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It has been found to occur widely in surface waters, with high rates of detection . The abiotic degradation of this compound is affected by many factors, and stereoselectivity has been found during its biotic degradation and metabolism . Different enantiomers of this compound can cause various adverse effects, complicating the assessment of its environmental impact .
Safety and Hazards
Orientations Futures
Research about toxic effects and mechanisms of Triadimefon on invertebrates is needed . Also, research about toxic effects and environmental exposure of chiral monomers is required . Due to its reproductive toxicity, this compound might result in adverse effects on the population level or even on the ecosystem level .
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBVZBTWMNKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023897 | |
| Record name | Triadimefon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triadimefon is a colorless to pale yellow crystalline solid with a slight odor. (NTP, 1992), Colorless to pale yellow solid; [CAMEO] Light beige solid; [MSDSonline] | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triadimefon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
162 °F /72 °C/ | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Moderately sol in most organic solvents except aliphatics., Solubility (20 °C): 0.6-1.2 kg/kg cyclohexanone, In dichloromethane >200, toluene >200, isopropanol 99, hexane 6.3 (all in g/L, 20 °C), In water, of 71.5 mg/L at 25 °C | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.22 at 20 °C | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 1.5X10-8 mm Hg at 25 °C | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triadimefon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The present study relates the toxicological effects of conazoles to alterations of gene and pathway transcription and identifies potential modes of tumorigenic action ... Differentially expressed genes and pathways were identified using Affymetrix GeneChips. Gene-pathway associations were obtained from the Kyoto Encyclopedia of Genes and Genomes, Biocarta, and MetaCore compendia. The pathway profiles of each conazole were different at each time point. In general, the number of altered metabolism, signaling, and growth pathways increased with time and dose and were greatest with propiconazole. All conazoles had effects on nuclear receptors as evidenced by increased expression and enzymatic activities of a series of related cytochrome P450s (CYP). A subset of altered genes and pathways distinguished the three conazoles from each other. Triadimefon and propiconazole both altered apoptosis, cell cycle, adherens junction, calcium signaling, and EGFR signaling pathways. Triadimefon produced greater changes in cholesterol biosynthesis and retinoic acid metabolism genes and in selected signaling pathways. Propiconazole had greater effects on genes responding to oxidative stress and on the IGF/P13K/AKt/PTEN/mTor and Wnt-beta-catenin pathways. In conclusion, while triadimefon, propiconazole, and myclobutanil had similar effects in mouse liver on hepatomegaly, histology, CYP activities, cell proliferation, and serum cholesterol, genomic analyses revealed major differences in their gene expression profiles., Four triazole fungicides were studied using toxicogenomic techniques to identify potential mechanisms of action. Adult male Sprague-Dawley rats were dosed for 14 days by gavage with fluconazole, myclobutanil, propiconazole, or triadimefon. Following exposure, serum was collected for hormone measurements, and liver and testes were collected for histology, enzyme biochemistry, or gene expression profiling. Body and testis weights were unaffected, but liver weights were significantly increased by all four triazoles, and hepatocytes exhibited centrilobular hypertrophy. Myclobutanil exposure increased serum testosterone and decreased sperm motility, but no treatment-related testis histopathology was observed. /It was/ hypothesized that gene expression profiles would identify potential mechanisms of toxicity and used DNA microarrays and quantitative real-time PCR (qPCR) to generate profiles. Triazole fungicides are designed to inhibit fungal cytochrome P450 (CYP) 51 enzyme but can also modulate the expression and function of mammalian CYP genes and enzymes. Triazoles affected the expression of numerous CYP genes in rat liver and testis, including multiple Cyp2c and Cyp3a isoforms as well as other xenobiotic metabolizing enzyme (XME) and transporter genes. For some genes, such as Ces2 and Udpgtr2, all four triazoles had similar effects on expression, suggesting possible common mechanisms of action. Many of these CYP, XME and transporter genes are regulated by xeno-sensing nuclear receptors, and hierarchical clustering of CAR/PXR-regulated genes demonstrated the similarities of toxicogenomic responses in liver between all four triazoles and in testis between myclobutanil and triadimefon. Triazoles also affected expression of multiple genes involved in steroid hormone metabolism in the two tissues. Thus, gene expression profiles helped identify possible toxicological mechanisms of the triazole fungicides., The triazole derivative Triadimefon (FON) is a systemic fungicide used to control powdery mildews, rusts, and other fungal pests. Some data have already been published about the teratogenic activity of this compound: craniofacial malformations were found in mouse, rat, and Xenopus laevis embryos exposed to FON. These alterations were correlated to defective branchial arch development possibly caused by abnormal neural crest cell (NCC) migration into the branchial mesenchyme. As the migration of NCCs is controlled by the HOX code and by an anteroposterior retinoic acid (RA) gradient, we analyzed the expression of CYP26, a key enzyme in RA metabolism, following FON exposure. The increased expression of this gene and the ability of citral (a RA inhibitor) to reduce the teratogenic effects of the fungicide support the notion that endogenous RA is involved in the mechanism of action of FON. Moreover, by in situ hybridization, we studied the effects of FON exposure at gastrula stage on the expression of some genes involved in craniofacial development, hindbrain patterning, and NCC migration. We observed abnormal localization of xCRABP, Hoxa2 and Xbap signal expression at the level of migrating NCC domains, whereas in the hindbrain, we did not find any alteration in Krox20 and Hoxa2 expression., Triazole-derivatives alter the pharyngeal apparatus morphogenesis of rodent embryos cultured in vitro. The hindbrain segmentation and the rhombencephalic neural crest cell (NCCs) migration are altered by Fluconazole exposure in vitro. The aim of the present work is to identify if a common pathogenic pathway is detectable also for other molecules of this class of compounds. 9.5 days post coitum (d.p.c.) old rat embryos were exposed in vitro to the teratogenic concentrations of Flusilazole, Triadimefon and Triadimenol and cultured for 24, 48 or 60 hr. The expression and localization of Hox-b1 and Krox-20 proteins (used as markers for hindbrain segmentation) were evaluated after 24 hr of culture. The localization and distribution of NCC was evaluated after 24, 30 and 48 hr of culture. The morphology of the embryos was analyzed after 48 hr, while the branchial nerve structures were evaluated after 60 hr of culture. Hindbrain segmentation and NCC migration alteration as well as pharyngeal arch and cranial nerve abnormalities were detected after exposure of the tested molecules. A common severe teratogenic intrinsic property for the tested molecules of this chemical class has been found, acting through alteration of the normal hindbrain developmental pattern., For more Mechanism of Action (Complete) data for TRIADIMEFON (10 total), please visit the HSDB record page. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS RN |
43121-43-3 | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triadimefon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43121-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triadimefon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043121433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIADIMEFON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triadimefon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIADIMEFON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW039CJF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
180.1 °F (NTP, 1992), 82.3 °C | |
| Record name | TRIADIMEFON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18237 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIADIMEFON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Triadimefon acts as a pro-fungicide, meaning it requires metabolic activation within the target organism. It is converted to the active compound triadimenol, which inhibits the enzyme 14α-demethylase in the ergosterol biosynthesis pathway. [] This enzyme is crucial for the production of ergosterol, a key component of fungal cell membranes. Inhibition of ergosterol biosynthesis disrupts membrane integrity and function, ultimately leading to fungal growth inhibition. [, ]
A: Yes, this compound has been shown to interfere with gibberellin (GA) biosynthesis in plants. [, ] Additionally, research suggests that this compound can induce brassinosteroid (BR) deficiency by inhibiting DWF4 protein, a key enzyme in the BR biosynthesis pathway. [] These hormonal changes can result in altered plant growth and development, including reduced stem elongation and increased tillering. [, ]
A: Studies indicate that this compound treatment can enhance stress tolerance in plants. In salinity-stressed Amaranthus lividus seedlings, this compound pretreatment led to increased activity of antioxidant enzymes (catalase, peroxidase, superoxide dismutase) and reduced accumulation of reactive oxygen species. [] This protective effect was linked to reduced oxidative damage to cell membranes and up-regulation of stress proteins, ultimately improving seedling growth under salinity stress. []
ANone: The molecular formula of this compound is C14H16ClN3O2 and its molecular weight is 293.75 g/mol.
A: The efficacy of this compound is influenced by soil characteristics. In field and greenhouse studies, this compound exhibited greater efficacy in controlling powdery mildew in sandy soil mixes compared to mixes with high clay content. [] This difference is likely related to the sorption properties of the fungicide, as clay particles tend to bind this compound more strongly, potentially reducing its availability for plant uptake. [, , ]
ANone: this compound itself does not possess catalytic properties. Its mode of action relies on inhibiting the enzymatic activity of 14α-demethylase.
ANone: This aspect is not extensively covered in the provided research papers.
A: this compound exhibits varying degradation rates depending on environmental factors. In field experiments, the half-life of this compound in red soil ranged from 3.68 to 8.77 days, while in paddy soil, it ranged from 3.69 to 7.63 days. [] These variations highlight the influence of soil type and potentially other factors on this compound persistence.
A: this compound degradation is influenced by pH. Studies demonstrate that it is relatively stable in acidic aquatic environments but degrades more rapidly under alkaline conditions. [] The half-lives were reported as 5.30 days at pH 7.18 and 1.15 days at pH 9.25 in a simulated aquatic environment. []
A: Sunlight plays a significant role in the photodegradation of this compound. Research shows that its degradation rate is influenced by the type of light source and the presence of photosensitizers. [] this compound was found to be stable in various solvents and water under natural sunlight but degraded rapidly under a high-pressure mercury lamp. []
A: In rats, this compound is primarily metabolized in the liver via reduction of its carbonyl group to form triadimenol. [] This reaction is stereoselective, preferentially producing the less toxic triadimenol B diastereomer. []
A: Yes, studies in rats indicate that this compound treatment can induce liver enzymes involved in xenobiotic metabolism. For instance, it increases the activity of pentoxyresorufin O-dealkylation (PROD) and uridine diphospho-glucuronosyl transferase (UDPGT). [] These enzymes play crucial roles in the detoxification and elimination of foreign compounds from the body.
A: this compound has proven effective in controlling fusiform rust in pine seedlings. Studies demonstrate that spraying seedlings with this compound before and after outplanting significantly reduced the incidence of stem and branch galls caused by Cronartium quercuum f. sp. fusiforme. [] After two years, only 2% of protected trees had stem galls, compared to 28% of unprotected trees. []
A: While effective against powdery mildew in some crops, the emergence of this compound resistance in Sphaerotheca fuliginea populations poses a challenge for its use in cucurbit crops. [] Studies have reported widespread this compound resistance in this fungus across different geographical regions, highlighting the need for resistance management strategies. []
A: Yes, resistance to this compound has been documented in several plant pathogens. Studies have reported this compound-resistant isolates of Sphaerotheca fuliginea (powdery mildew) in cucurbit fields, even in areas without prior this compound application. [, ] This suggests the potential for pre-existing resistance in fungal populations and emphasizes the importance of monitoring resistance development.
A: Yes, cross-resistance to other triazole fungicides has been observed in this compound-resistant isolates. For instance, isolates of Puccinia graminis f. sp. tritici resistant to this compound also exhibited resistance to carbendazim, another fungicide in the triazole class. []
A: this compound has been shown to induce thyroid and liver toxicity in rodents. In rats, chronic exposure to this compound has been linked to the development of thyroid follicular cell tumors. [] Additionally, both this compound and propiconazole (another triazole fungicide) are hepatocarcinogenic in mice. []
A: Studies in rats suggest that this compound can induce neurobehavioral changes. Exposure to this compound resulted in altered motor activity, increased arousal, stereotypies, and impaired spatial learning and memory. [, ] These effects suggest potential impacts on the central nervous system.
A: This aspect is not extensively covered in the provided research papers. Research primarily focuses on this compound's application as a fungicide through traditional methods like spraying and seed treatments. [, , ]
ANone: This aspect is not extensively covered in the provided research papers.
A: Gas chromatography (GC) and liquid chromatography (LC) coupled with various detection methods, such as electron capture detection (ECD) and mass spectrometry (MS), are commonly used to quantify this compound and its metabolites in environmental and biological samples. [, , , ]
A: While this compound targets fungi, research suggests potential risks to non-target organisms, particularly aquatic invertebrates. In black fly larvae, this compound exhibited higher toxicity compared to its metabolite triadimenol. [] The stereoselective metabolism of this compound in black fly larvae, leading to a higher proportion of more toxic triadimenol stereoisomers, may explain this increased sensitivity. []
A: The adsorption of this compound to soil particles significantly influences its movement and persistence in the environment. [, ] This adsorption is primarily driven by soil organic matter content and clay minerals. [] Strong adsorption can limit this compound leaching into groundwater but may also affect its availability to target fungi.
ANone: This aspect is not extensively covered in the provided research papers.
ANone: This aspect is not extensively covered in the provided research papers.
ANone: This aspect is not extensively covered in the provided research papers.
ANone: This aspect is not extensively covered in the provided research papers.
A: Yes, studies in rats have shown that this compound can induce drug-metabolizing enzymes like PROD and UDPGT in the liver. [] These enzymes play a critical role in the detoxification of various compounds, and their induction can potentially lead to altered metabolism of other drugs or xenobiotics.
ANone: This aspect is not extensively covered in the provided research papers.
A: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge from plant pathology, mycology, biochemistry, toxicology, and environmental science to comprehensively understand the compound's mode of action, efficacy, and potential risks. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

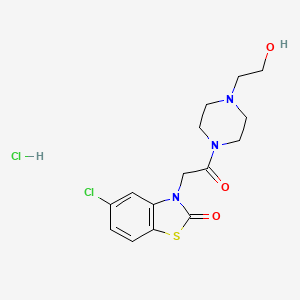
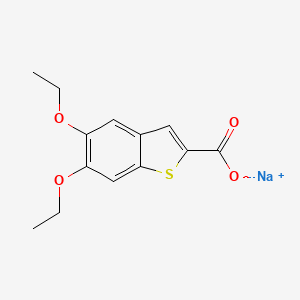
![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)

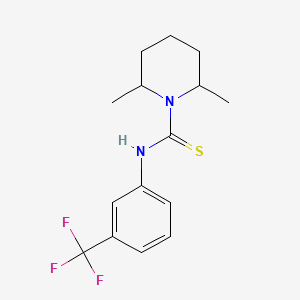
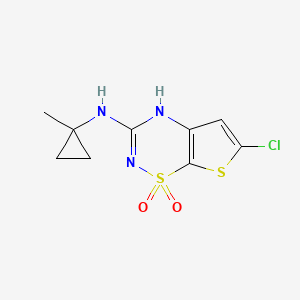
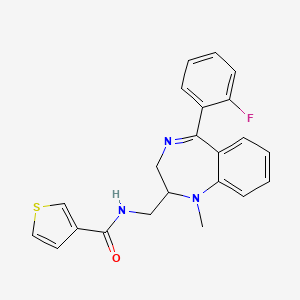
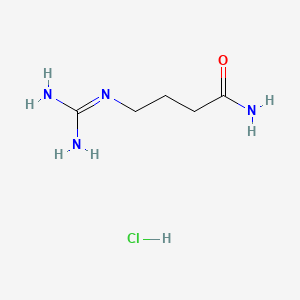
![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)




